N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methylthio group at position 4 and a dimethylaminoethyl tertiary amine linked via an amide bond. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS2.ClH/c1-22(2)10-11-23(18(24)13-6-4-7-14(20)12-13)19-21-17-15(25-3)8-5-9-16(17)26-19;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCNGZZKRIFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC(=CC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole derivative with 2-dimethylaminoethyl chloride under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the substituted benzothiazole with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Pharmacological and Physicochemical Insights
Stability and Crystal Packing
- Hydrogen Bonding : Unlike N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms centrosymmetrical dimers via N–H⋯N bonds, the target compound’s tertiary amine and hydrochloride salt likely favor ionic interactions in the solid state, enhancing thermal stability .
- Melting Point : Analogous benzothiazole derivatives (e.g., ’s compounds) exhibit high melting points (195–240°C), suggesting the target compound may similarly form stable crystalline phases .
Q & A
Q. What are the optimal synthetic routes for this compound, and what key reaction conditions must be controlled?
The synthesis typically involves:
- Amidation : Coupling of benzoyl chloride derivatives with amino-substituted benzo[d]thiazole precursors under inert atmospheres (e.g., nitrogen) .
- Protection/Deprotection : Use of Boc-protected intermediates to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane ensure solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization achieves >95% purity .
Q. Which spectroscopic techniques are critical for confirming structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., dimethylaminoethyl and methylthio groups) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns .
- HPLC : Assesses purity (>98% required for biological assays) .
Q. What biological assays are used for initial pharmacological screening?
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases to evaluate binding affinity .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Assay Standardization : Compare protocols for variables like pH, temperature, and cell passage number .
- Structural Analogs : Test derivatives (e.g., varying substituents on the benzothiazole ring) to isolate activity trends .
- Computational Validation : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in silico results .
Q. What computational methods predict the compound’s reactivity and target interactions?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict stability and regioselectivity in reactions .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions to identify key binding residues .
- QSAR Models : Correlate structural features (e.g., methylthio group) with activity to guide optimization .
Q. How does the methylthio substituent influence biological activity compared to other sulfur-containing groups?
- SAR Studies : Replace methylthio (-SMe) with sulfonyl (-SO₂-) or thioether (-S-) groups and compare IC₅₀ values .
- Electrophilicity : The methylthio group’s electron-donating nature may enhance membrane permeability, as shown in analogs with 10–15% higher cellular uptake .
Q. What strategies improve reaction yields during scale-up synthesis?
- Design of Experiments (DOE) : Optimize parameters like temperature (60–80°C), catalyst loading (5–10 mol%), and solvent ratios .
- Flow Chemistry : Continuous reactors reduce side products and improve reproducibility for multi-step syntheses .
Q. How is the compound’s stability under physiological conditions characterized?
- Forced Degradation Studies : Expose to acidic/basic buffers, heat (40–60°C), and light to identify degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over 24 hours .
Q. What analytical methods differentiate polymorphic forms of the hydrochloride salt?
- X-ray Diffraction (XRD) : Resolves crystal packing differences between polymorphs .
- Differential Scanning Calorimetry (DSC) : Detects melting point variations (>5°C differences indicate distinct forms) .
Q. What strategies mitigate off-target effects or toxicity in preclinical models?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to reduce non-specific interactions .
- In Vivo PK/PD Studies : Monitor bioavailability and organ-specific toxicity in rodent models .
Key Recommendations
- Prioritize structure-activity relationship (SAR) studies to isolate critical functional groups (e.g., dimethylaminoethyl chain) .
- Combine computational and experimental data to resolve mechanistic ambiguities, as seen in ICReDD’s reaction design framework .
- Validate biological activity using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
